

CAS number and IUPAC name for 5-(4-Methoxyphenyl)nicotinic acid

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Compound of Interest

Compound Name: 5-(4-Methoxyphenyl)nicotinic acid

Cat. No.: B1598746

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An In-Depth Technical Guide to **5-(4-Methoxyphenyl)nicotinic acid** for Advanced Research

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of **5-(4-Methoxyphenyl)nicotinic acid**, a key heterocyclic building block with significant potential in medicinal chemistry and drug development. Tailored for researchers, scientists, and professionals in the field, this guide delves into the compound's chemical identity, synthesis, potential mechanisms of action, and robust protocols for its evaluation.

Core Compound Identification and Physicochemical Profile

5-(4-Methoxyphenyl)nicotinic acid is a derivative of nicotinic acid (Vitamin B3), featuring a methoxyphenyl group at the 5-position of the pyridine ring. This substitution is of high interest in drug design for its potential to modulate the pharmacological properties of the parent nicotinic acid scaffold.

Chemical Identity

| Identifier | Value | Source |
|-------------------|--|--------|
| IUPAC Name | 5-(4-methoxyphenyl)pyridine-3-carboxylic acid | [1][2] |
| CAS Number | 887973-52-6 | [1] |
| Molecular Formula | C ₁₃ H ₁₁ NO ₃ | [1][2] |
| Molecular Weight | 229.23 g/mol | [1] |
| Synonyms | 5-(4-methoxyphenyl)pyridine-3-carboxylic Acid, 5-(4-methoxyphenyl)-3-pyridinecarboxylic acid | [1][2] |

Computed Physicochemical Properties

The following properties are computationally derived and provide insight into the molecule's behavior in biological systems, such as membrane permeability and solubility.

| Property | Value | Significance in Drug Development |
|---------------------------------------|----------------------|--|
| LogP | 2.45 | Indicates moderate lipophilicity, suggesting good potential for oral absorption. |
| Topological Polar Surface Area (TPSA) | 59.42 Å ² | Suggests good cell permeability characteristics. |
| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding interactions. |
| Hydrogen Bond Acceptors | 3 | Key for forming interactions with biological targets. |
| Rotatable Bonds | 3 | Provides conformational flexibility for optimal target binding. |

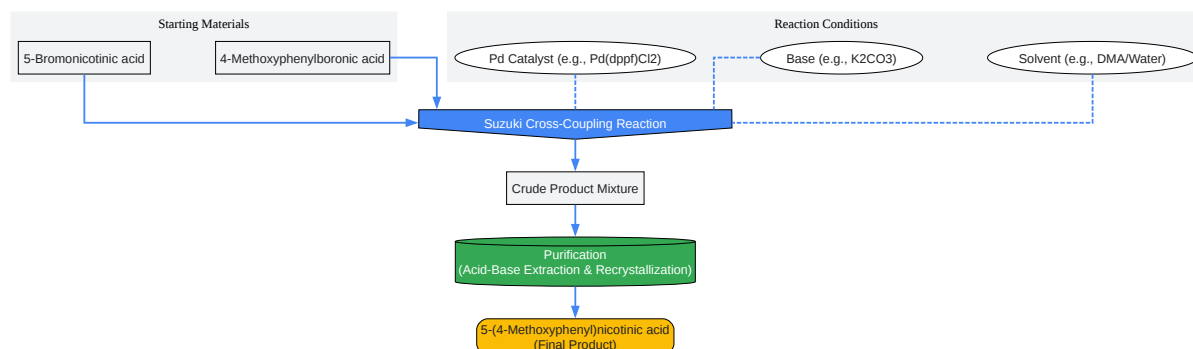
(Data sourced from ChemScene)[1]

Synthesis and Purification Strategy

The synthesis of **5-(4-Methoxyphenyl)nicotinic acid** is most effectively achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This method offers high yields and functional group tolerance, making it a cornerstone of modern medicinal chemistry.[3]

Conceptual Synthetic Workflow: Suzuki Coupling

The logical approach involves coupling a halogenated nicotinic acid derivative with a methoxyphenylboronic acid.



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Caption: Conceptual workflow for the synthesis of **5-(4-Methoxyphenyl)nicotinic acid** via Suzuki coupling.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and purity.

- **Reaction Setup:** In a nitrogen-purged round-bottom flask, combine 5-bromonicotinic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.5 eq).
- **Solvent Addition:** Add a degassed solvent mixture, typically N,N-Dimethylacetamide (DMA) and water (e.g., 4:1 ratio).
- **Catalyst Introduction:** Introduce the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl_2 , 0.03 eq), under a positive flow of nitrogen.
- **Heating and Monitoring:** Heat the reaction mixture to 100-120°C. Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material. An incomplete reaction may require extended time or a moderate temperature increase.^[4]
- **Work-up:** Upon completion, cool the mixture to room temperature. Dilute with water and perform an acid-base extraction. Acidify the aqueous layer with HCl to precipitate the carboxylic acid product.
- **Purification:** Filter the crude solid. Significant material loss can occur during purification; to mitigate this, dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water) and allow it to cool slowly for recrystallization.^[4]
- **Validation:** Confirm the identity and purity of the final product using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be $\geq 98\%$ as determined by HPLC.

Potential Pharmacological Significance and Mechanism of Action

While specific studies on **5-(4-Methoxyphenyl)nicotinic acid** are not extensively published, its structural similarity to nicotinic acid (niacin) provides a strong, authoritative basis for predicting its pharmacological activity. Niacin is a well-established therapeutic agent for treating dyslipidemia.^{[5][6]} The introduction of the methoxyphenyl moiety is a rational drug design strategy aimed at optimizing efficacy, selectivity, or pharmacokinetic properties.^[7]

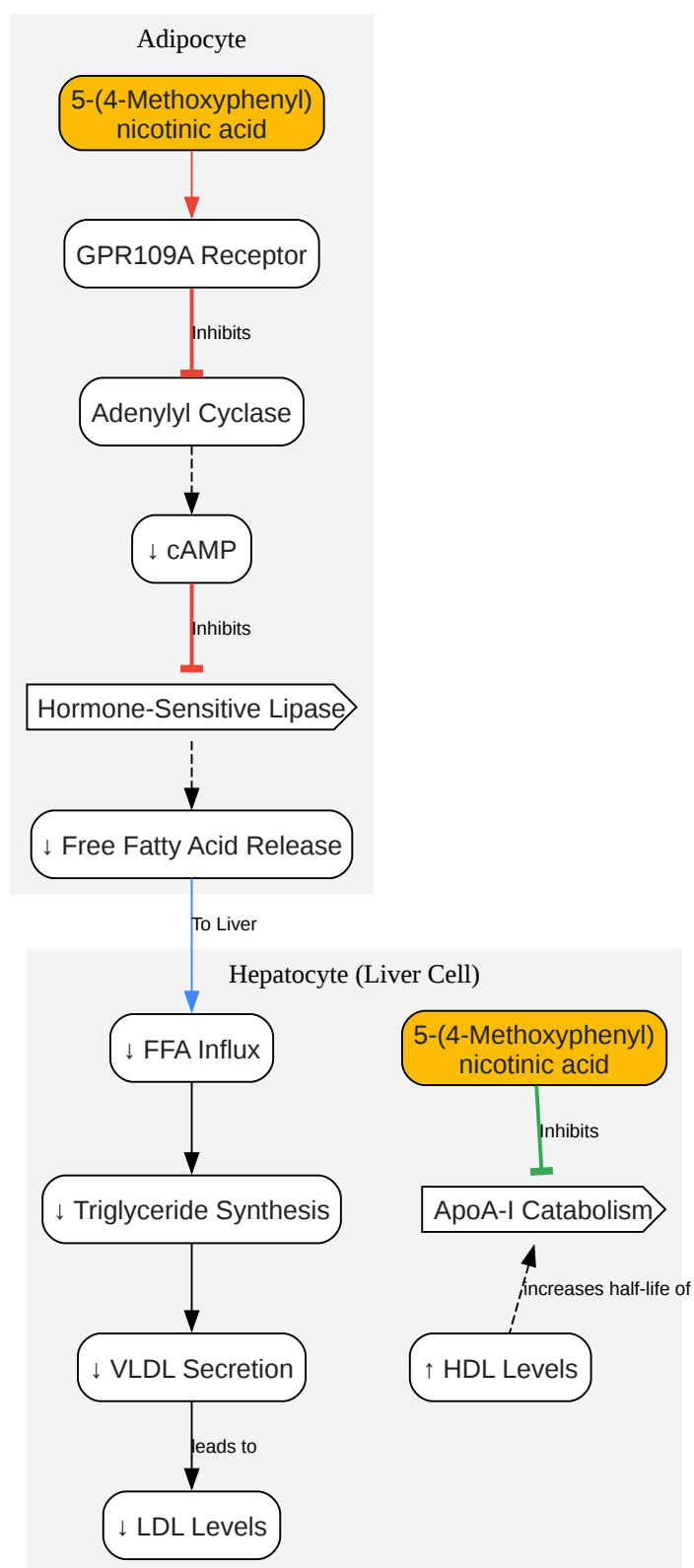
Primary Target: The GPR109A Receptor

Nicotinic acid's primary mechanism of action for its lipid-modifying effects is mediated through the G protein-coupled receptor GPR109A (also known as HM74A).^[8] This receptor is highly expressed in adipocytes and immune cells like Langerhans cells.

- In Adipocytes: Activation of GPR109A inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. This reduces the activity of hormone-sensitive lipase, thereby decreasing the mobilization of free fatty acids (FFAs) from adipose tissue to the liver.^[6]
- In the Liver: The reduced FFA influx results in decreased hepatic synthesis of triglycerides (TGs). This, in turn, leads to reduced production and secretion of Very-Low-Density Lipoprotein (VLDL) and subsequently Low-Density Lipoprotein (LDL) particles.^[9]
- Effect on HDL: Niacin also raises levels of High-Density Lipoprotein (HDL) cholesterol. It achieves this primarily by reducing the catabolism (breakdown) of apolipoprotein A-I (ApoA-I), the main protein component of HDL, in the liver.^{[5][9]}

The common side effect of flushing is also mediated by GPR109A activation in skin Langerhans cells, which stimulates the release of prostaglandins D₂ and E₂.^[9] Derivatives like **5-(4-Methoxyphenyl)nicotinic acid** are explored in hopes of separating the therapeutic lipid-modifying effects from the flushing side effect.

Signaling Pathway Diagram



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Caption: Proposed mechanism of action for **5-(4-Methoxyphenyl)nicotinic acid** based on the known pathways of nicotinic acid.

Protocol for Preclinical Evaluation

To validate the therapeutic potential of **5-(4-Methoxyphenyl)nicotinic acid**, a multi-step evaluation process is required, starting with in vitro assays and progressing to in vivo models.

In Vitro Assay: GPR109A Receptor Activation

Objective: To determine the potency and efficacy of the compound in activating the GPR109A receptor.

Methodology: cAMP Measurement Assay

- **Cell Culture:** Use a stable cell line expressing human GPR109A, such as HEK-293 or CHO cells.
- **Assay Preparation:** Plate the cells in a 96-well plate. Prior to the assay, treat the cells with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
- **Compound Treatment:** Add varying concentrations of **5-(4-Methoxyphenyl)nicotinic acid** (e.g., from 1 nM to 100 μ M) to the cells. Include a known agonist (nicotinic acid) as a positive control.
- **Forskolin Stimulation:** Stimulate the cells with forskolin to increase basal cAMP levels. The activation of the inhibitory GPR109A receptor by the test compound will counteract this effect.
- **Detection:** After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
- **Data Analysis:** Plot the cAMP concentration against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

In Vivo Model: High-Cholesterol Diet-Fed Rats

Objective: To assess the antihyperlipidemic activity of the compound in a relevant animal model. This approach is standard for evaluating novel nicotinic acid derivatives.[7]

Methodology:

- Animal Model: Use male Wistar rats. Induce hyperlipidemia by feeding them a high-cholesterol diet for 4-6 weeks.
- Grouping: Divide the animals into groups:
 - Normal Control (standard diet)
 - Hyperlipidemic Control (high-cholesterol diet + vehicle)
 - Positive Control (high-cholesterol diet + nicotinic acid)
 - Test Groups (high-cholesterol diet + varying doses of **5-(4-Methoxyphenyl)nicotinic acid**)
- Dosing: Administer the compounds orally once daily for a period of 2-4 weeks.
- Sample Collection: At the end of the study, collect blood samples after an overnight fast.
- Biochemical Analysis: Analyze serum samples for:
 - Total Cholesterol (TC)
 - Triglycerides (TG)
 - HDL-Cholesterol
 - LDL-Cholesterol (calculated or measured)
- Data Analysis: Compare the lipid profiles of the test groups with the hyperlipidemic control and positive control groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in TC, TG, and LDL, coupled with an increase in HDL, would indicate promising therapeutic activity.[7]

Conclusion and Future Outlook

5-(4-Methoxyphenyl)nicotinic acid stands as a promising candidate for further investigation in the realm of metabolic disease therapeutics. Its rational design, based on the well-understood pharmacology of nicotinic acid, provides a solid foundation for its potential as a lipid-modifying agent. The synthetic accessibility via robust methods like Suzuki coupling allows for efficient production and future analogue development. The critical next steps involve rigorous preclinical evaluation, as outlined in this guide, to fully characterize its pharmacological profile, including its potential for reduced side effects compared to its parent compound. This molecule represents a valuable tool for researchers aiming to develop next-generation therapies for cardiovascular and metabolic disorders.

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